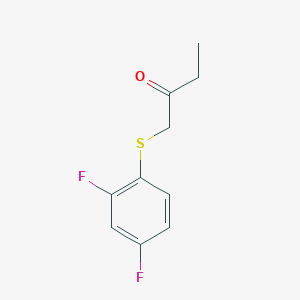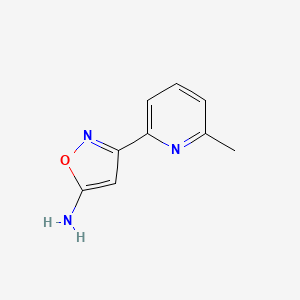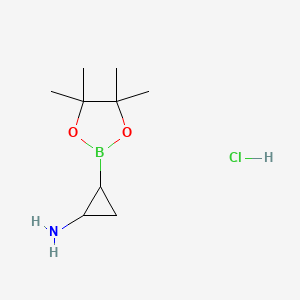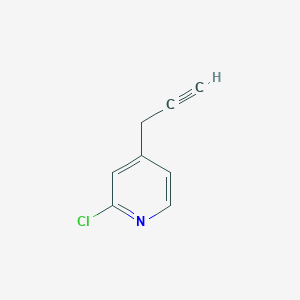![molecular formula C8H15NO B13529282 3-[(Oxolan-3-yl)methyl]azetidine](/img/structure/B13529282.png)
3-[(Oxolan-3-yl)methyl]azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Oxolan-3-yl)methyl]azetidine can be achieved through several methods. One common approach involves the aza-Michael addition of nitrogen-containing heterocycles to methyl 2-(oxetan-3-ylidene)acetates . This reaction typically requires a base catalyst such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions.
. This reaction is efficient for synthesizing functionalized azetidines but requires specific light sources and conditions to proceed effectively.
Industrial Production Methods: Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and environmental impact. Optimization of reaction conditions and the use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 3-[(Oxolan-3-yl)methyl]azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
3-[(Oxolan-3-yl)methyl]azetidine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound can be used in the development of bioactive molecules with potential therapeutic effects.
Medicine: Research into its pharmacological properties may lead to new drug candidates.
Industry: It can be utilized in the production of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-[(Oxolan-3-yl)methyl]azetidine involves its interaction with molecular targets such as enzymes or receptors. The azetidine ring can act as a pharmacophore, binding to specific sites and modulating biological activity. The oxolane ring may enhance the compound’s solubility and stability, facilitating its interaction with target molecules .
Comparación Con Compuestos Similares
3-Fluoro-3-[(oxolan-3-yl)methyl]azetidine hydrochloride: This compound features a fluorine atom, which can alter its reactivity and biological activity.
3-Fluoro-3-[(oxolan-2-yl)methyl]azetidine hydrochloride: The position of the oxolane ring is different, which may affect its chemical properties.
Uniqueness: 3-[(Oxolan-3-yl)methyl]azetidine is unique due to its specific ring structure and the absence of additional substituents like fluorine. This simplicity can be advantageous in certain applications where minimal structural complexity is desired.
Propiedades
Fórmula molecular |
C8H15NO |
|---|---|
Peso molecular |
141.21 g/mol |
Nombre IUPAC |
3-(oxolan-3-ylmethyl)azetidine |
InChI |
InChI=1S/C8H15NO/c1-2-10-6-7(1)3-8-4-9-5-8/h7-9H,1-6H2 |
Clave InChI |
BHSCXVKGVUJSCP-UHFFFAOYSA-N |
SMILES canónico |
C1COCC1CC2CNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 5-(1-methoxy-1-oxobutan-2-yl)-4-oxo-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylate](/img/structure/B13529210.png)




![tert-butyl (3'aR,6'aS)-2,2-dichloro-3-oxo-hexahydro-1'H-spiro[cyclobutane-1,5'-cyclopenta[c]pyrrole]-2'-carboxylate](/img/structure/B13529228.png)
![3-[4-(2-Methylpropyl)phenoxy]propan-1-amine](/img/structure/B13529244.png)


![N-methyl-1-[4-(trifluoromethylsulfanyl)phenyl]methanamine](/img/structure/B13529259.png)



